Cas no 137173-98-9 (1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine)

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine structure
137173-98-9 structure
Nome del prodotto:1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
Numero CAS:137173-98-9
MF:C46H78NO10P
MW:836.08599615097
CID:6635886
PubChem ID:24779546

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine Proprietà chimiche e fisiche

Nomi e identificatori

    • PS(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
    • CHEBI:79098
    • PSer(40:6)
    • O-{[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(octadecanoyloxy)propoxy](hydroxy)phosphoryl}-L-serine
    • PS(18:0/22:6n3)
    • Phosphatidylserine(18:0/22:6w3)
    • Phosphatidylserine(40:6)
    • PSer(18:0/22:6n3)
    • Phosphatidylserine(18:0/22:6n3)
    • (2S)-2-Amino-3-((((R)-2-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid
    • 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoserine
    • PSer(18:0/22:6w3)
    • PS(18:0/22:6)
    • SCHEMBL2126243
    • (2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
    • PS(18:0/22:6w3)
    • 137173-98-9
    • LMGP03010040
    • PSer(18:0/22:6)
    • 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
    • Q27148154
    • Phosphatidylserine(18:0/22:6)
    • 1-stearoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
    • Inchi: 1S/C46H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,42-43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-41,47H2,1-2H3,(H,50,51)(H,52,53)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t42-,43+/m1/s1
    • Chiave InChI: LYYHRRPTEXPVOR-SYEOQEKUSA-N
    • Sorrisi: P(=O)(O)(OC[C@@H](C(=O)O)N)OC[C@@H](COC(CCCCCCCCCCCCCCCCC)=O)OC(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O

Proprietà calcolate

  • Massa esatta: 835.53633468g/mol
  • Massa monoisotopica: 835.53633468g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 42
  • Complessità: 1260
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 6
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 172Ų
  • XLogP3: 10
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd